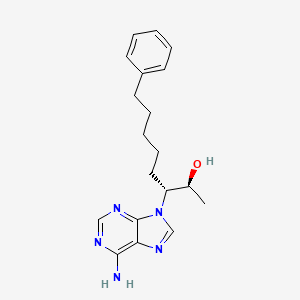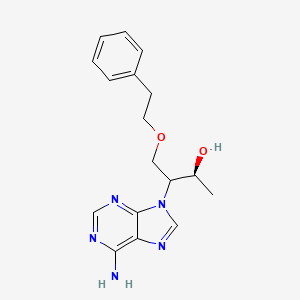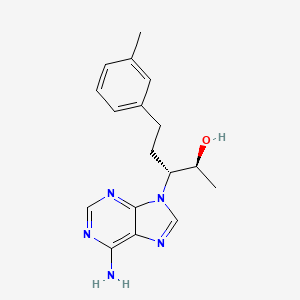![molecular formula C19H19NS B10842572 3-(Benzo[b]thiophen-5-yl)-3-benzylpyrrolidine](/img/structure/B10842572.png)
3-(Benzo[b]thiophen-5-yl)-3-benzylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzo[b]thiophen-5-yl)-3-benzylpyrrolidine is a heterocyclic compound that features a benzothiophene moiety fused to a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[b]thiophen-5-yl)-3-benzylpyrrolidine typically involves the formation of the benzothiophene core followed by the introduction of the pyrrolidine ring. Common synthetic routes include:
Cyclization Reactions: Benzothiophene derivatives can be synthesized via cyclization reactions involving sulfur-containing precursors.
Coupling Reactions: Palladium-catalyzed coupling reactions are often employed to introduce various substituents onto the benzothiophene core.
Industrial Production Methods
Industrial production methods for benzothiophene derivatives often involve large-scale cyclization and coupling reactions under optimized conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-(benzo[b]thiophen-5-yl)-3-benzylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiophene moiety to dihydrobenzothiophene.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiophenes, and various substituted benzothiophenes .
Scientific Research Applications
3-(benzo[b]thiophen-5-yl)-3-benzylpyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(benzo[b]thiophen-5-yl)-3-benzylpyrrolidine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene
- 3-ethynyl-2-(thiophen-2-yl) benzo[b]thiophene
- 3-(2-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene
Uniqueness
3-(benzo[b]thiophen-5-yl)-3-benzylpyrrolidine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other benzothiophene derivatives .
Properties
Molecular Formula |
C19H19NS |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
3-(1-benzothiophen-5-yl)-3-benzylpyrrolidine |
InChI |
InChI=1S/C19H19NS/c1-2-4-15(5-3-1)13-19(9-10-20-14-19)17-6-7-18-16(12-17)8-11-21-18/h1-8,11-12,20H,9-10,13-14H2 |
InChI Key |
VVROCSNBKQTQEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CC2=CC=CC=C2)C3=CC4=C(C=C3)SC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















